2-Phenylimidazo[2,1-b][1,3]benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRURVYHSXDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylimidazo 2,1 B 1 2 Benzothiazole and Its Analogues
Direct Synthetic Routes to the Imidazo[2,1-b]researchgate.netnih.govbenzothiazole Core
The construction of the imidazo[2,1-b] researchgate.netnih.govbenzothiazole (B30560) skeleton is most commonly achieved through the cyclization of 2-amino-1,3-benzothiazole with various reagents. These methods provide a versatile and efficient means to access this important heterocyclic system.
Cyclization Reactions Utilizing 2-Amino-1,3-benzothiazole Precursors
2-Amino-1,3-benzothiazole serves as a key building block for the synthesis of the target fused ring system. Its nucleophilic nature allows for reactions with a variety of electrophilic partners, leading to the formation of the imidazole (B134444) ring fused to the benzothiazole core.
A well-established and conventional method for synthesizing 2-phenylimidazo[2,1-b] researchgate.netnih.govbenzothiazole involves the condensation of 2-aminobenzothiazole (B30445) with α-haloketones, such as 2-bromo-1-phenylethanone. beilstein-journals.orgnih.gov This reaction proceeds through an initial alkylation of the exocyclic nitrogen atom of 2-aminobenzothiazole, followed by an intramolecular cyclization and dehydration to yield the final product.
For instance, the reaction of 2-amino-6-nitro-1,3-benzothiazole with 2-bromo-1-phenylethanone in ethanol (B145695) under reflux conditions affords 7-nitro-2-phenylimidazo[2,1-b] researchgate.netnih.govbenzothiazole. nih.gov The process involves heating the reactants for several hours, followed by basification with ammonium (B1175870) hydroxide (B78521) to facilitate the final cyclization and precipitation of the product. nih.gov This method is also applicable to the synthesis of various functionalized bis-thiazoles by reacting 2-aminobenzothiazole with different α-haloketones in the presence of a sulfide nucleophile. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 2-Amino-6-nitro-1,3-benzothiazole | 2-Bromo-1-phenylethanone | 7-Nitro-2-phenylimidazo[2,1-b] researchgate.netnih.govbenzothiazole | Ethanol, reflux, 8h; then NH4OH | 82% nih.gov |
The reaction of 2-aminobenzothiazoles with β-ketoesters represents another versatile approach to the imidazo[2,1-b] researchgate.netnih.govbenzothiazole core. beilstein-journals.org This method's outcome can be controlled by the choice of reagents. When a Brønsted base like potassium tert-butoxide (KOt-Bu) is used with a radical initiator such as bromotrichloromethane (CBrCl3), the reaction proceeds via an attack at the α-carbon and the keto carbon of the β-ketoester, leading to the formation of benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.orgnih.gov
Conversely, employing a Lewis acid catalyst like indium(III) trifluoromethanesulfonate (In(OTf)3) directs the reaction towards a different regiochemical outcome, resulting in benzo beilstein-journals.orgorganic-chemistry.orgthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.orgnih.gov The use of dicarbonyl compounds in multicomponent reactions under microwave irradiation has also been reported to efficiently produce benzo[d]imidazo[2,1-b]thiazole derivatives. researchgate.net
| 2-Aminobenzothiazole Derivative | Dicarbonyl Compound | Reagent/Catalyst | Product Type |
| 2-Aminobenzothiazole | β-Ketoester | KOt-Bu / CBrCl3 | Benzo[d]imidazo[2,1-b]thiazole beilstein-journals.orgnih.gov |
| 2-Aminobenzothiazole | β-Ketoester | In(OTf)3 | Benzo beilstein-journals.orgorganic-chemistry.orgthiazolo[3,2-a]pyrimidin-4-one beilstein-journals.orgnih.gov |
| 2-Aminobenzothiazole | Cyclic 1,3-dicarbonyl | Microwave irradiation | Benzo[d]imidazo[2,1-b]thiazole derivative researchgate.net |
While direct aerobic oxidative cyclization of 2-aminobenzothiazole with chalcones to form 2-phenylimidazo[2,1-b] researchgate.netnih.govbenzothiazole is not extensively detailed in the provided search results, related aerobic oxidative cyclization methods are prominent in the synthesis of benzothiazole derivatives. For example, a metal-free synthesis of 2-aminobenzothiazoles has been developed from cyclohexanones and thioureas using catalytic iodine and molecular oxygen as the oxidant under mild conditions. organic-chemistry.orgnih.gov This suggests the potential for similar oxidative coupling strategies. Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield pyrazole derivatives, which also proceeds through a radical-mediated pathway. organic-chemistry.org These methodologies highlight the growing interest in environmentally friendly, metal-free, or metal-catalyzed aerobic oxidative reactions in heterocyclic synthesis.
The use of ionic liquids as green and efficient media for organic synthesis has gained considerable attention. ijpsr.com Syntheses of 2-aminobenzothiazole derivatives have been successfully carried out in ionic liquids such as 1-butyl-3-methylimidazolium bisulphate ([BMIM]+[HSO4]–), tetrafluoroborate ([BMIM]+[BF4]–), and hexafluorophosphate ([BMIM]+[PF6]–). ijpsr.com These reactions benefit from enhanced reactivity, increased reaction rates, and higher yields, with the added advantage of simple product recovery. ijpsr.com While the specific condensation of 2-aminobenzothiazole with β-nitro-acrylates in ionic liquids to form the imidazo[2,1-b] researchgate.netnih.govbenzothiazole core is not explicitly detailed, the successful application of ionic liquids in related benzothiazole syntheses suggests its feasibility. For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the synthesis of benzothiazoles under solvent-free conditions. nih.gov
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been achieved through one-pot MCRs. sciforum.netmdpi.comsciforum.net For example, the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based multicomponent reaction, provides a greener alternative for the synthesis of the imidazo[2,1-b]thiazole scaffold. mdpi.comsciforum.net This methodology has been successfully applied to synthesize imidazo[2,1-b]thiazoles using 3-formylchromone, 2-aminothiazole, and various isocyanides in toluene. mdpi.com
Solvent-free conditions are also being explored to develop more environmentally benign synthetic protocols. A reusable Brønsted acidic ionic liquid gel has been employed as an efficient heterogeneous catalyst for the synthesis of benzothiazoles, benzimidazoles, and benzoxazoles under solvent-free conditions. nih.gov This approach offers high yields, a recyclable catalyst, and simple work-up procedures. nih.gov Another example is the one-pot, multi-component domino cyclization for preparing benzo[d]imidazo[2,1-b]thiazole derivatives from 2-aminobenzothiazoles, 2-oxoaldehydes, and cyclic 1,3-dicarbonyl compounds under microwave irradiation, which can also be performed under solvent-free conditions. researchgate.net
| Reaction Type | Reactants | Conditions | Product |
| Groebke-Blackburn-Bienaymé | 3-Formylchromone, 2-Aminothiazole, Isocyanide | Toluene mdpi.com | Imidazo[2,1-b]thiazole derivative |
| Condensation | 2-Aminophenol, Benzaldehyde (B42025) | Brønsted acidic ionic liquid gel, 130 °C | Benzoxazole nih.gov |
| Domino Cyclization | 2-Aminobenzothiazole, 2-Oxoaldehyde, 1,3-Dicarbonyl | Microwave irradiation researchgate.net | Benzo[d]imidazo[2,1-b]thiazole derivative |
Palladium-Catalyzed Heteroannulation of Acetylenic Compounds
Palladium catalysis offers a powerful tool for the formation of heterocyclic systems through the annulation of acetylenic compounds. While direct synthesis of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole via this method is not extensively documented, the principles of palladium-catalyzed C-H activation and annulation are applicable. A plausible pathway involves the reaction of a 2-alkynylbenzothiazole intermediate with an aryl halide.
The general mechanism for such transformations typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination would yield the fused imidazo[2,1-b]benzothiazole (B1198073) ring system. This strategy is analogous to palladium-catalyzed syntheses of other fused nitrogen-containing heterocycles, such as benzodiazepines, where C-H bond activation is a key step. mdpi.com The versatility of this approach allows for the incorporation of various substituents on both the benzothiazole and phenyl rings, depending on the starting materials chosen.
Copper-Catalyzed A3-Coupling Strategies
A highly efficient, one-pot method for synthesizing substituted imidazo[2,1-b]thiazoles involves a copper-catalyzed A3-coupling (Aldehyde-Alkyne-Amine) reaction. This strategy allows for the construction of a variety of aryl-substituted imidazo[2,1-b]benzothiazoles from benzaldehydes, 2-aminothiazoles, and alkynes. researchgate.net The reactions are typically straightforward to perform and can afford the desired products in moderate to excellent yields. researchgate.net
The intensification of this process using a continuous-flow reactor has been shown to increase product yields, in some cases to quantitative levels. This multicomponent approach is valued for its high atom economy and ability to generate molecular diversity from simple starting materials.
Table 1: Examples of Copper-Catalyzed A3-Coupling for Imidazo[2,1-b]thiazole Synthesis Note: This table is representative of the A3-coupling strategy for the general imidazo[2,1-b]thiazole scaffold.
| Aldehyde | Amine | Alkyne | Catalyst | Yield |
|---|---|---|---|---|
| Benzaldehyde | 2-Aminothiazole | Phenylacetylene | Copper(I)/(II) | 33-93% |
| 4-Chlorobenzaldehyde | 2-Aminobenzothiazole | Phenylacetylene | Copper(I)/(II) | Good |
| 4-Methoxybenzaldehyde | 2-Aminothiazole | Ethynylbenzene | Copper(I)/(II) | Good |
Advanced Cyclization Techniques (e.g., microwave-mediated reactions)
Microwave-assisted synthesis represents a significant advancement in the cyclization reactions used to form benzothiazole and its fused derivatives. This technique dramatically reduces reaction times and often improves yields compared to conventional heating methods. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids, a key step in forming the precursor for the target compound, can be efficiently conducted under solvent-free microwave irradiation. researchgate.net
Furthermore, the cyclization of 2-aminobenzothiazole with α-haloketones to form the final imidazo[2,1-b]benzothiazole ring system is highly amenable to microwave activation. These reactions can be performed in green media, such as water, without the need for a catalyst, aligning with the principles of green chemistry. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield |
|---|---|---|---|
| 2-Aminothiophenol + Benzoic Acid | Conventional Heating | Several hours | Moderate |
| 2-Aminothiophenol + Benzoic Acid | Microwave Irradiation | Minutes | High |
| 2-Aminobenzothiazole + 2-Bromo-1-phenylethanone | Conventional Reflux | Hours | Good |
| 2-Aminobenzothiazole + 2-Bromo-1-phenylethanone | Microwave Irradiation (in water) | 12-15 minutes | up to 95% |
Synthesis of Substituted 2-Phenylimidazo[2,1-b]nih.govnih.govbenzothiazole Derivatives
Once the core heterocyclic system is in place, further derivatization can be achieved through various functionalization strategies to explore structure-activity relationships for potential applications.
Regioselective Functionalization Approaches
The imidazo[2,1-b] nih.govnih.govbenzothiazole scaffold can be selectively functionalized at specific positions. The C3 position of the imidazole ring is particularly reactive and amenable to various substitutions. researchgate.net Methods for regioselective C3-functionalization include halogenation (using N-halosuccinimides), sulfenylation, and direct C-H arylation under palladium catalysis. researchgate.net
Another important functionalization is the introduction of carboxylic acid groups. For instance, imidazo[2,1-b]benzothiazole carboxylic and acetic acids can be prepared by reacting substituted 2-aminobenzothiazoles with reagents like ethyl bromopyruvate and 4-chloroacetoacetate, respectively, followed by hydrolysis. nih.gov Similarly, propionic acid derivatives have been synthesized through the reaction of 2-phenylimidazo[2,1-b]benzothiazoles with acrylic acid. nih.gov These carboxylic acid derivatives serve as crucial handles for further modifications.
Table 3: Regioselective Functionalization Reactions at the C3-Position
| Reaction Type | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | CHCl3 | 3-Bromo-derivative |
| Iodination | N-Iodosuccinimide (NIS) | CHCl3 | 3-Iodo-derivative |
| Arylation (Heck-type) | n-Butyl acrylate | Pd(OAc)2, K3PO4 | 3-Acrylate-derivative |
| Arylation (Suzuki-type) | Phenylboronic acid (from 3-bromo derivative) | Pd(PPh3)2Cl2, K2CO3 | 3-Phenyl-derivative |
Derivatization via Ester Hydrolysis and Amide Coupling
Carboxylic acid derivatives of 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole are key intermediates for creating a wide array of new analogues, particularly amides. The synthesis of these acids typically proceeds through an ester intermediate, which is then hydrolyzed. For example, imidazo[2,1-b]benzothiazole acetic acids are obtained from their corresponding ethyl esters via hydrolysis. nih.gov Similarly, propionic acid methyl esters can be converted to the parent acids by alkaline hydrolysis. nih.govmdpi.com
Once the carboxylic acid is obtained, standard amide coupling protocols can be employed. This involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. A vast number of coupling reagents are available to mediate this transformation, with common examples including carbodiimides like dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. luxembourg-bio.com This two-step sequence of ester hydrolysis followed by amide coupling allows for the introduction of diverse amine-containing fragments, greatly expanding the chemical space of accessible derivatives. luxembourg-bio.com
N-Alkylation and Click Chemistry Integration
The nitrogen atoms within the imidazo[2,1-b]benzothiazole system can be targeted for functionalization. N-alkylation of the endocyclic nitrogen atom of a 2-aminobenzothiazole precursor with α-haloketones is the key step that leads to intramolecular cyclization. nih.gov This process can be controlled to produce specific N-alkylated intermediates before the final ring closure.
Click chemistry offers a modern and highly efficient method for derivatization. This approach relies on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A strategy for integrating click chemistry would involve synthesizing an alkyne-functionalized 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole. This "profluorophore" can then react with various azide-containing molecules in a "click-on" fashion to form highly fluorescent triazole adducts. This method is not only useful for creating new derivatives but also for developing fluorescent probes for biological imaging.
Halogenation of the Core Structure (e.g., Bromination)
The imidazo[2,1-b] nih.govmdpi.combenzothiazole core is amenable to functionalization through halogenation, a key reaction for creating analogues with potentially altered biological or material properties. Bromination is a common example of this transformation.
Research has demonstrated the direct bromination of the 2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole scaffold. In a typical procedure, a solution of bromine in a suitable solvent like dry chloroform (B151607) is added to a solution of the parent compound, for instance, 7-methoxy-2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole, also dissolved in dry chloroform. nih.gov The reaction mixture is stirred at room temperature for a period of hours to ensure completion. nih.gov Following the reaction, the solvent is removed, and the crude product is treated with a basic aqueous solution, such as 5% sodium carbonate, to neutralize any remaining acid. nih.gov The resulting precipitate, the brominated product, can then be filtered and purified by crystallization from a solvent like dimethylformamide. nih.gov This method has been used to successfully synthesize compounds like 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole with high yields. nih.gov
Table 1: Example of Bromination of a 2-Phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole Analogue
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Product | Reference |
|---|---|---|---|---|---|---|
| 7-methoxy-2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole | Bromine (Br₂) | Dry Chloroform (CHCl₃) | 3 hours | 89% | 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole | nih.gov |
Green Chemistry Approaches in 2-Phenylimidazo[2,1-b]nih.govmdpi.combenzothiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the benzothiazole family, to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net For benzothiazoles and their fused ring systems, green methodologies often involve the use of eco-friendly solvents, catalyst-free conditions, or the use of benign oxidizing agents. mdpi.comorgchemres.org
Solvent-Free Reactions
One significant green chemistry strategy is the elimination of volatile and often toxic organic solvents. Solvent-free, or "neat," reaction conditions can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint. For the synthesis of related benzothiazole derivatives, methods involving the neat fusion of reactants have been reported as a viable green alternative. researchgate.net These reactions are often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields compared to conventional heating. researchgate.net
Catalyst-Free Methodologies
The development of catalyst-free synthetic routes is a cornerstone of green chemistry, as it avoids the use of often expensive and potentially toxic metal catalysts. rsc.org For the synthesis of the related imidazo[2,1-b]thiazole scaffold, catalyst-free multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), have been successfully employed. mdpi.com This one-pot reaction combines multiple starting materials, such as an aldehyde (e.g., 3-formylchromone), an amino-heterocycle (e.g., 2-aminothiazole), and an isocyanide, to construct the complex heterocyclic product in a single step without the need for a catalyst. mdpi.com Optimization of such reactions often involves screening different solvents and temperatures to achieve the best yields. mdpi.com Microwave-assisted catalyst-free methods have also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. researchgate.net
Table 2: Catalyst-Free Synthesis of an Imidazo[2,1-b]thiazole Derivative
| Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-formylchromone, 2-aminothiazole, tert-butyl isocyanide | Toluene | 100 °C | 30 min | 78% | mdpi.com |
Utilization of Environmentally Benign Oxidants
Many synthetic routes leading to benzothiazole-containing heterocycles involve an oxidative cyclization step. Traditional oxidants can be hazardous and produce toxic byproducts. Green chemistry encourages the use of environmentally benign oxidants, with hydrogen peroxide (H₂O₂) being a prime example, as its only byproduct is water. A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol has been used as an effective system for the synthesis of benzothiazole compounds at room temperature. nih.gov Another approach involves the use of potassium persulfate in combination with TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) to achieve oxidative coupling, for instance, between 2-aminobenzothiazoles and vicinal diols to form imidazo[2,1-b] nih.govmdpi.combenzothiazoles. researchgate.net
Continuous Flow Synthesis Techniques for Scalability
For the large-scale production of complex molecules like 2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole, continuous flow synthesis offers significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. While specific reports on the continuous flow synthesis of 2-phenylimidazo[2,1-b] nih.govmdpi.combenzothiazole are emerging, the techniques have been successfully applied to structurally similar heterocyclic systems.
For example, a multi-step continuous-flow system using multiple microreactors has been developed for the synthesis of imidazo-oxadiazole derivatives. beilstein-journals.org In such a system, reactants are pumped through heated reactors where the reactions occur. The output from one reactor can be directly mixed with new reagents and fed into a subsequent reactor to build up molecular complexity without isolating intermediates. beilstein-journals.org This "telescoped" approach is highly efficient. Furthermore, in-line purification, such as liquid-liquid microextraction, can be integrated into the flow system to remove impurities and high-boiling point solvents, providing the final product in high purity. beilstein-journals.org These scalable methods can produce grams of the desired compound per hour, demonstrating a clear advantage over batch synthesis for industrial applications. beilstein-journals.org
Chemical Reactivity and Transformations of the Imidazo 2,1 B 1 2 Benzothiazole Scaffold
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Moiety
The benzothiazole portion of the molecule can undergo electrophilic aromatic substitution. The position of substitution is directed by the electron-donating nature of the fused imidazole (B134444) ring. For instance, nitration of the 2-phenylimidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole scaffold can be achieved. The reaction of 2-amino-6-nitro-1,3-benzothiazole with 2-bromo-1-phenylethanone yields 7-nitro-2-phenylimidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole. nih.gov This indicates that electrophilic attack, such as nitration, can be directed to the benzothiazole ring.
Table 1: Electrophilic Nitration of the Imidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole Scaffold
| Starting Material | Reagent | Product | Reference |
| 2-Amino-6-nitro-1,3-benzothiazole | 2-Bromo-1-phenylethanone | 7-Nitro-2-phenylimidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole | nih.gov |
Nucleophilic Substitutions and Additions on the Imidazole Ring
The imidazole ring, particularly at the C-3 position, is susceptible to nucleophilic attack, a reactivity that has been exploited for the introduction of various functional groups. The imidazole ring in related systems is known to be susceptible to both electrophilic and nucleophilic attacks due to its amphoteric nature. nih.gov While direct nucleophilic substitution on the 2-phenylimidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole core is not extensively documented in the provided results, the general reactivity of imidazoles suggests this possibility. nih.govresearchgate.net For example, a domino nucleophilic addition followed by intramolecular cyclization has been used to synthesize substituted 1-aminoisoquinolines from related nitrile-containing precursors. beilstein-journals.org
Functional Group Interconversions on Peripheral Substituents
The peripheral substituents on the 2-phenylimidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole scaffold can be readily transformed into other functional groups, providing a pathway to a diverse range of derivatives. For example, 3-[2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]propionic acid derivatives have been prepared and subsequently esterified to their corresponding methyl esters. nih.gov Furthermore, the sulfur atom in the thiazole (B1198619) ring can be oxidized to an S-dioxide using an oxidizing agent like m-chloroperbenzoic acid. nih.gov The introduction of a strongly accepting sulfonyl group through the oxidation of the heterocyclic sulfur atom has been shown to enable efficient thermally activated delayed fluorescence in related copper(I)-based emitters. rsc.org
Table 2: Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Reference |
| 3-[2-(Phenyl)imidazo[2,1-b]benzothiazol-3-yl]propionic acid | Methanol (B129727) | Methyl 3-[2-(phenyl)imidazo[2,1-b]benzothiazol-3-yl]propionate | nih.gov |
| Methyl 3-[2-(phenyl)imidazo[2,1-b]benzothiazol-3-yl]propionate | m-Chloroperbenzoic acid | S-dioxide of Methyl 3-[2-(phenyl)imidazo[2,1-b]benzothiazol-3-yl]propionate | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling extensive derivatization of the imidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole scaffold. researchgate.net The Suzuki-Miyaura coupling, in particular, has been successfully employed. For instance, brominated benzimidazo[2,1-b]benzothiazole derivatives can react with arylboronic acids under palladium catalysis to furnish aryl-substituted products. researchgate.net This methodology provides a convenient route to a wide variety of derivatives with high efficiency under mild conditions. researchgate.net A series of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles were synthesized via C-arylation of 2-arylimidazo[2,1-b]benzothiazoles using palladium acetate (B1210297) as a catalyst. nih.gov Similarly, palladium-catalyzed oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has also been developed. rsc.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Brominated benzimidazo[2,1-b]benzothiazole | Arylboronic acid | Pd catalyst | Aryl-substituted benzimidazo[2,1-b]benzothiazole | researchgate.net |
| 2-Arylimidazo[2,1-b]benzothiazole | - | Palladium acetate | 3-Aryl-2-phenylimidazo[2,1-b]benzothiazole | nih.gov |
| Benzothiazole | Thiophene/Thiazole | Palladium catalyst | C-H/C-H cross-coupled product | rsc.org |
Heteroannulation Strategies
Heteroannulation involves the formation of a new heterocyclic ring fused to the existing scaffold. Various strategies have been developed to construct fused imidazo-heterocyclic systems. capes.gov.br For instance, the reaction of 2-aminobenzothiazoles with ethyl 3-bromo-4-oxopentanoate can lead to the formation of imidazo[2,1-b]benzothiazole (B1198073) derivatives. capes.gov.br Multi-component reactions have also been employed, such as the one-pot reaction of phenyl glyoxal, 2-aminobenzothiazole (B30445), and various 1,3-dicarbonyl compounds to synthesize fused imidazoles. researchgate.net These strategies allow for the construction of complex polycyclic systems with potential applications in materials science and medicinal chemistry.
Vilsmeier-Haack Formylation on the Imidazole Ring
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.orgijpcbs.comwikipedia.org This reaction has been successfully applied to the imidazo[2,1-b] stmarys-ca.eduresearchgate.netbenzothiazole scaffold, leading to the introduction of a formyl group at the C-3 position of the imidazole ring. The Vilsmeier formylation of 2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazoles produces the corresponding 3-formaldehyde derivatives. nih.gov This formylation is highly selective for the imidazole ring. scribd.com The resulting aldehydes are valuable intermediates that can be further elaborated into other functional groups. nih.gov
Table 4: Vilsmeier-Haack Formylation
| Substrate | Reagents | Product | Reference |
| 2-[p-(Un)substituted phenyl]imidazo[2,1-b]benzothiazole | POCl₃, DMF | [2-[p-(Un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]formaldehyde | nih.gov |
| Furyl-substituted imidazo[2,1-b]thiazole (B1210989) | POCl₃, DMF | Formyl derivative on the imidazole ring | scribd.com |
Advanced Spectroscopic and Structural Characterization of 2 Phenylimidazo 2,1 B 1 2 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the 2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole (B30560) scaffold, ¹H, ¹³C, and various 2D NMR techniques are employed to assign every proton and carbon signal unambiguously.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons. In derivatives of 2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole, the aromatic protons of the benzothiazole and phenyl rings, along with the proton on the imidazole (B134444) ring, resonate in distinct regions.
For instance, in the derivative 7-nitro-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole , the protons of the phenyl group appear as a multiplet in the range of δ 7.29–7.36 ppm. nih.gov The protons on the benzothiazole moiety are observed as distinct signals: a doublet at δ 7.95 ppm, a singlet at δ 8.18 ppm, and another doublet at δ 8.30 ppm, with the remaining two protons of the phenyl group appearing as a double doublet at δ 8.54 ppm. nih.gov
Similarly, for 3-bromo-7-methoxy-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole , the proton signals are well-resolved. The methoxy (B1213986) group protons appear as a sharp singlet at δ 3.85 ppm. The aromatic protons are found between δ 7.17 and δ 8.31 ppm, with complex splitting patterns (multiplets, doublets, and triplets) that reflect their coupling with neighboring protons. rsc.org
Detailed ¹H NMR Data for 2-Phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole Derivatives:
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 7-Nitro-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole | CH (Phenyl) | 7.29-7.36 | m | - | nih.gov |
| CH (Benzothiazole) | 7.95 | d | 8.9 | nih.gov | |
| CH (Imidazole) | 8.18 | s | - | nih.gov | |
| CH (Benzothiazole) | 8.30 | d | 8.9 | nih.gov | |
| CH (Phenyl) | 8.54 | dd | 2.2 | nih.gov | |
| 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole | OCH₃ | 3.85 | s | - | rsc.org |
| H6 | 7.17 | dd | J = 9.0, J = 2.6 | rsc.org | |
| H4' | 7.38 | t | 7.4 | rsc.org | |
| H3', H5' | 7.49 | t | 7.7 | rsc.org | |
| H8 | 7.73 | d | 2.8 | rsc.org | |
| H5 | 8.31 | d | 9.0 | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. Due to the complex, fused-ring nature of 2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole, the ¹³C NMR spectrum can be crowded. However, the chemical shifts of the carbons can be predicted and assigned based on the electronic effects of the nitrogen and sulfur heteroatoms and the phenyl substituent.
In related heterocyclic systems like 2-phenylimidazoles, the carbon atoms of the imidazole ring can sometimes show broad or weak signals due to fast tautomerization. mdpi.com For benzothiazole derivatives, the carbon atoms of the fused aromatic system typically appear in the δ 110-155 ppm range. The presence of substituents can significantly shift these signals, aiding in their specific assignment. researchgate.net For example, in benzimidazole (B57391) derivatives, the C4 and C7 carbons are sensitive to the tautomeric state of the imidazole ring. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To definitively assign the complex ¹H and ¹³C NMR spectra of these heterocycles, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the phenyl and benzothiazole ring systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the different ring systems, for example, showing the correlation from the imidazole proton to carbons in the benzothiazole and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to confirm stereochemistry and conformation, though it is less commonly reported for this specific scaffold in the literature.
These techniques, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed molecular structure.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Considerations
¹⁵N NMR is a specialized technique that can provide direct information about the electronic environment of the nitrogen atoms in the imidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole core. The chemical shifts of the two nitrogen atoms—one in a pyridine-like environment and one in a pyrrole-like, bridgehead environment—would be expected to be significantly different. In related benzazoles, the difference in chemical shifts between tautomeric forms can be as large as 100 ppm, making ¹⁵N NMR a sensitive probe of electronic structure. researchgate.net While experimental ¹⁵N NMR data for 2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole is not widely available, computational studies on similar heterocycles suggest it would be a valuable tool for understanding the electronic properties and reactivity of the nitrogen centers.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole and its derivatives displays characteristic absorption bands corresponding to the various bonds within the molecule.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000–3150 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole and thiazole (B1198619) rings, and the C=C bonds of the aromatic systems, give rise to a series of sharp to medium intensity bands in the 1450–1650 cm⁻¹ region. nih.govrsc.org
C-S Stretching: The C-S bond vibration of the benzothiazole ring is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings.
For the 7-nitro-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole derivative, characteristic bands are observed at 3131 and 3073 cm⁻¹ (aromatic C-H stretch), 1580, 1523, and 1501 cm⁻¹ (C=N/C=C stretch), and strong bands at 1523 and 1337 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. nih.gov In the 3-bromo-7-methoxy-2-phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole derivative, bands at 2961 cm⁻¹ (C-H stretch), 1607, 1580, and 1493 cm⁻¹ (aromatic C=C/C=N stretch), and a strong band at 1222 cm⁻¹ (likely C-O stretch of the methoxy group) are noted. rsc.org
Characteristic FT-IR Absorption Bands for 2-Phenylimidazo[2,1-b] uobaghdad.edu.iqnih.govbenzothiazole Derivatives:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in 7-Nitro Derivative (cm⁻¹) | Observed in 3-Bromo-7-methoxy Derivative (cm⁻¹) | Reference |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3000-3150 | 3131, 3073 | 2961 | nih.govrsc.org |
| C=N / C=C Stretch | 1450-1650 | 1580, 1523, 1501 | 1607, 1580, 1493 | nih.govrsc.org |
| NO₂ Asymmetric Stretch | ~1550-1500 | 1523 | - | nih.gov |
| NO₂ Symmetric Stretch | ~1355-1315 | 1337 | - | nih.gov |
| C-O Stretch (Methoxy) | ~1250 | - | 1222 | rsc.org |
Raman Spectroscopy Applications
Raman spectroscopy, a non-destructive chemical analysis technique, provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. For benzothiazole derivatives, which include the core structure of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, specific vibrational modes can be identified. For instance, the stretching absorption bands of C-C bonds within the phenyl and benzo rings typically appear in the 600–795 cm⁻¹ frequency range. mdpi.com Additionally, C–H in-plane and out-of-plane bending vibrations are observed, which are characteristic of the aromatic rings present in the molecule. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For derivatives of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, such as 2-[2-(4-bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, HRMS has been used to confirm the molecular formula. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, ensuring the correct identification of the synthesized molecule. mdpi.commdpi.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. This technique has been instrumental in characterizing the solid-state structure of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole and its derivatives. nih.govnih.gov
Single-crystal X-ray diffraction studies on derivatives of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole have yielded precise measurements of bond lengths and angles. nih.govnih.govnih.gov For instance, in 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, the bond lengths and angles were found to be in good agreement with those of related compounds. nih.gov Similarly, a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazole reported detailed bond length and angle data. nih.gov These parameters are fundamental to understanding the molecule's geometry and bonding characteristics.
The packing of molecules in a crystal is governed by various intermolecular interactions. rsc.org In the crystal structure of 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, molecules are linked by π–π stacking interactions, forming columns along the crystallographic a-axis with an interplanar distance of 3.370 (2) Å between neighboring imidazo[2,1-b] nih.govnih.govbenzothiazole planes. nih.gov In contrast, the crystal structure of 3-bromo-7-methoxy-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole reveals the formation of centrosymmetric dimers through weak C—H···O hydrogen bonds. nih.gov The study of 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazole, however, indicated no significant intermolecular interactions. nih.gov
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is fundamental for verifying the purity and empirical formula of a synthesized compound. For a derivative of 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazole, the calculated elemental analysis for C₁₅H₁₄N₂S was C, 70.83%; H, 5.55%. The experimentally found values were C, 70.91%; H, 5.62%, which are in close agreement with the calculated values. nih.gov Similarly, for 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole (C₁₅H₉N₃O₂S), the calculated values were C, 61.01%; H, 3.07%, and the found values were C, 61.10%; H, 3.12%. nih.gov
Chromatographic Purity Assessment (e.g., HPLC, TLC)
The purity of 2-Phenylimidazo[2,1-b] nih.govucl.ac.bebenzothiazole and its derivatives is a critical parameter, ensuring the reliability of spectroscopic and biological data. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques routinely employed to assess the purity of these synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a principal method for the purity determination and simultaneous analysis of benzothiazole derivatives. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
In a typical application for related benzothiazole compounds, a C18 column is used as the stationary phase. ijpsonline.com The mobile phase composition is optimized to achieve efficient separation of the target compound from any starting materials, by-products, or degradation products. For instance, a mixture of acetonitrile, tetrahydrofuran (B95107) (THF), and water, buffered with an acid like orthophosphoric acid, can be employed. ijpsonline.com Detection is commonly performed using a UV detector, as the fused aromatic system of the imidazo[2,1-b]benzothiazole (B1198073) core exhibits strong UV absorbance.
The purity of the sample is determined by integrating the peak area of the chromatogram. A single, sharp peak at a specific retention time (Rt) is indicative of a high-purity compound. The percentage purity can be calculated by comparing the area of the main peak to the total area of all detected peaks.
While specific HPLC parameters for 2-Phenylimidazo[2,1-b] nih.govucl.ac.bebenzothiazole are not extensively detailed in publicly available literature, the methodology for closely related benzothiazoles provides a clear framework. For example, the simultaneous determination of 2-Mercaptobenzothiazole (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS), has been successfully achieved using RP-HPLC. ijpsonline.com
Table 1: Example HPLC Parameters for Benzothiazole Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | Microbondapak C18 (10 µm), 30 cm column ijpsonline.com |
| Mobile Phase | Acetonitrile, THF, and water with orthophosphoric acid ijpsonline.com |
| Detector | UV Detector ijpsonline.com |
| Internal Standard | Naphthalene ijpsonline.com |
| Retention Time (Rt) | MBT: 4.45 min; MBTS: 8.78 min ijpsonline.com |
This table presents data for related benzothiazole compounds to illustrate a typical HPLC setup.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used to monitor the progress of reactions, identify compounds, and assess the purity of a sample. For benzothiazole derivatives, TLC is typically performed on plates coated with a stationary phase such as silica (B1680970) gel 60 F254. nih.gov
A suitable mobile phase, or eluent, is selected to achieve a good separation of the components in the sample mixture. The choice of eluent depends on the polarity of the compounds being analyzed. A common practice involves using a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted to optimize separation.
After the solvent front has moved up the plate, the separated spots are visualized, often under UV light (at 254 nm or 365 nm), which causes the fluorescent compounds to become visible. The retardation factor (Rf) value for each spot is then calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A single spot on the TLC plate suggests that the sample is pure under the specific conditions used. Quantitative structure-activity relationship (QSAR) studies have utilized TLC data for various thiazole and benzothiazole derivatives to correlate chromatographic behavior with biological activity. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-Phenylimidazo[2,1-b] nih.govucl.ac.bebenzothiazole | - |
| 2-Mercaptobenzothiazole | MBT |
| 2,2'-dithiobis-benzothiazole | MBTS |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure of molecular systems. plos.org These methods have been widely applied to the 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole (B30560) scaffold to understand its geometry, electronic transitions, and spectroscopic features. Calculations are often performed using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
Theoretical optimization of the molecular geometry of 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole and its analogues is a fundamental step in computational analysis. These calculations aim to find the lowest energy conformation of the molecule.
Studies, supported by X-ray diffraction data, confirm that the core imidazo[2,1-b] nih.govnih.govbenzothiazole tricyclic system is essentially planar. nih.govresearchgate.net For instance, in 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, the root-mean-square (r.m.s.) deviation from planarity for the fused ring system is a mere 0.021 Å. nih.gov A key structural parameter is the dihedral angle (twist) between the plane of the fused heterocyclic system and the appended phenyl ring at the 2-position. This angle is influenced by the nature and position of substituents.
Conformational analysis, often performed by systematically rotating dihedral angles, helps identify the most stable conformers. For related benzothiazole derivatives, it has been shown that different rotational conformers can exist, with energy barriers separating them. researchgate.net The agreement between geometries optimized via DFT and those determined experimentally by X-ray crystallography is generally very good, validating the accuracy of the computational methods.
Table 1: Selected Theoretical and Experimental Geometric Parameters for 2-Phenylimidazo[2,1-b] nih.govnih.govbenzothiazole Derivatives
| Compound | Fused Ring System Planarity (r.m.s. deviation) | Phenyl Ring Twist Angle | Method |
| 7-Nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole | 0.021 Å | 9.06° | X-ray nih.gov |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b] nih.govnih.govbenzothiazole | 0.008 - 0.010 Å | 16.96° - 22.89° | X-ray researchgate.net |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. plos.org
In 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole and its derivatives, the HOMO is typically delocalized over the electron-rich fused imidazobenzothiazole ring system and can extend to the phenyl ring, depending on the substituents. The LUMO is also generally distributed across the π-conjugated system. The introduction of electron-withdrawing or electron-donating groups can significantly alter the energies of the FMOs and the magnitude of the energy gap. A smaller HOMO-LUMO gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT), which is important for photophysical properties. mdpi.com For example, adding a benzo[d]thiazole group to a polythiophene polymer was shown to dramatically decrease the energy gap, increasing its conductivity. researchgate.net
Table 2: Calculated HOMO-LUMO Energy Gaps (ΔE) for Related Benzothiazole Derivatives
| Derivative Class | HOMO-LUMO Gap (ΔE) Range | Computational Method |
| Substituted 1,3-Benzothiazoles | 3.95 - 4.70 eV | DFT/6-311++G(d,p) |
| Substituted 2,1,3-Benzothiadiazoles | 1.75 - 2.38 eV | DFT/cc-pVDZ nih.gov |
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These theoretical spectra help in the assignment of experimental absorption bands to specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes. For new thiazole (B1198619) derivatives, DFT calculations have been used to compute optimized geometrical structures and their corresponding vibrational frequencies, showing good correlation with experimental FT-IR data. researchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These calculated values are often in good agreement with experimental results and are invaluable for structural elucidation, especially for complex molecules or for distinguishing between isomers. researchgate.netnih.gov For instance, computational analyses have been performed on novel benzothiazole derivatives to calculate ¹H and ¹³C chemical shifts using the B3LYP/6-31+G(d,p) level of theory, aiding in the structural characterization of the synthesized compounds. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole class of compounds, MD simulations have been particularly insightful in the context of their biological activity.
Derivatives of this scaffold are known to possess anticancer properties by targeting specific proteins, such as the Met receptor tyrosine kinase. plos.orgnih.gov MD simulations have been employed to understand the putative binding patterns and the stability of the complex formed between the imidazo[2,1-b]benzothiazole (B1198073) derivative and its protein target. These simulations provide a dynamic picture of the interactions at the atomic level, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand within the protein's active site and helping to rationalize its inhibitory activity.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of the 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole core, theoretical studies can map out the entire reaction pathway, identify intermediates, and calculate activation energies.
The most common synthesis route involves the condensation of a 2-aminobenzothiazole (B30445) with a 2-halo-1-phenylethanone (a variation of the Hantzsch thiazole synthesis). nih.govresearchgate.net Theoretical studies propose a mechanism that begins with the nucleophilic attack of the exocyclic nitrogen of 2-aminobenzothiazole on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic fused-ring system. nih.gov DFT calculations can model each of these steps to determine the most energetically favorable pathway.
A critical aspect of studying reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. Identifying the structure and energy of the TS is essential for calculating the reaction's activation energy and understanding its kinetics.
In the Hantzsch-type synthesis of the imidazo[2,1-b]benzothiazole ring system, the dehydration of the thiazoline (B8809763) intermediate is a key step. Theoretical analysis suggests this proceeds through a cationic transition state. The stability of this TS can influence the reaction rate and even the stereochemical outcome if chiral centers are present. Computational methods can locate the exact geometry of this transition state and confirm it by frequency analysis, where a true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Analysis
The energetic landscape of 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole is primarily defined by the rotational orientation of the phenyl group relative to the fused imidazobenzothiazole ring system. The core tricyclic structure is known to be essentially planar, a feature confirmed by X-ray crystallography studies on its derivatives, which show minimal root-mean-square deviations for the atoms in the ring system. nih.gov However, the phenyl substituent is typically twisted out of this plane. For instance, in 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, the phenyl ring is twisted by 9.06°, while in a tetrahydro-derivative, the twist angle is more pronounced at 16.96° and 22.89° for two independent molecules in the crystal lattice. nih.govnih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are employed to map the energy profile associated with this rotation. Conformational analysis is conducted by systematically varying the dihedral angle between the phenyl ring and the benzothiazole ring to identify the most stable conformers. mdpi.com A molecular geometry scan for related 2-phenylbenzothiazole (B1203474) derivatives reveals that the lowest energy conformations occur when the rings are non-planar. mdpi.com The energy profile typically shows two stable conformers with a significant rotational barrier between them, indicating that rotation is hindered. mdpi.comekb.eg This barrier is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the imidazobenzothiazole core. The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for different rotational conformers also provides insight into their relative stability and reactivity, with lower energy gaps indicating higher reactivity. mdpi.com
The table below shows data from a representative conformational analysis of a related benzothiazole derivative, illustrating the energy landscape as a function of the dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |
|---|---|---|
| 0 | 2.5 | Transition State |
| 40 | 0.0 | Energy Minimum |
| 90 | 3.0 | Transition State |
| 140 | 0.1 | Energy Minimum |
| 180 | 2.6 | Transition State |
Molecular Modeling for Ligand-Target Interactions (Theoretical Binding Properties)
Molecular modeling techniques are instrumental in elucidating the theoretical binding properties of 2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole derivatives with various biological targets. This scaffold has been identified as a promising pharmacophore, particularly for its ability to modulate the activity of protein kinases and receptors implicated in disease. nih.govplos.orgnih.gov
Studies have highlighted derivatives of this compound, such as Triflorcas, for their capacity to target the oncogenic Met receptor tyrosine kinase (RTK). nih.govplos.org Further investigations have identified the Glucocorticoid Receptor (GCR) as another potential target. nih.gov The imidazo[2,1-b]benzothiazole moiety is recognized for its ability to fit into the binding sites of these complex proteins, making it a valuable starting point for the rational design of new therapeutic agents. nih.govnih.gov Computational studies suggest that these compounds may function as allosteric inhibitors or direct antagonists, depending on the target. nih.gov
Docking Studies and Binding Pose Prediction
Molecular docking is a key computational tool used to predict the preferred binding orientation of a ligand to its molecular target. For the imidazo[2,1-b]benzothiazole scaffold, docking studies have been performed to understand its interaction with the ligand-binding domain (LBD) of the Glucocorticoid Receptor. nih.gov These studies identified specific pockets within the LBD that are suitable for binding. The predicted binding poses are stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues.
While specific docking results for the parent compound with the Met kinase are not publicly detailed, the observed "unusual binding plasticity" of the Met active site towards derivatives like Triflorcas suggests complex and unique binding modes. nih.govplos.org Docking studies on the broader class of benzothiazole derivatives against other enzymes, such as E. coli dihydroorotase and DNA gyrase, have also been reported, revealing interactions with residues like HIS254 and ASN44. nih.gov These interactions typically involve hydrogen bonding and stacking interactions between the planar aromatic rings of the ligand and the protein's active site residues. nih.gov
The following table summarizes representative docking results for imidazo[2,1-b]benzothiazole and related derivatives against a biological target.
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Imidazo[2,1-b]benzothiazole Analog 1 | Glucocorticoid Receptor (LBD) | -9.5 | Asn564, Gln570, Arg611, Gln642 |
| Imidazo[2,1-b]benzothiazole Analog 2 | Glucocorticoid Receptor (LBD) | -9.2 | Asn564, Thr739 |
| Imidazo[2,1-b]benzothiazole Analog 3 | Glucocorticoid Receptor (LBD) | -10.1 | Gln570, Arg611, Met604 |
Exploration of Structure-Activity Relationships based on Computational Data
Computational data provides a foundation for exploring the Structure-Activity Relationships (SAR) of the 2-phenylimidazo[2,1-b]benzothiazole scaffold. By correlating calculated properties with experimentally observed biological activity, researchers can rationally design more potent and selective molecules.
A prominent example involves the development of Glucocorticoid Receptor antagonists. nih.gov Initial screening identified a hit compound from the imidazo[2,1-b]benzothiazole class. Molecular modeling of this hit compound within the GCR ligand-binding domain led to the identification of key interaction points. Based on this computational insight, three new analogs were designed and synthesized with modifications intended to enhance binding affinity. nih.gov Subsequent experimental testing confirmed that these new compounds acted as GCR antagonists, validating the predictive power of the computational model.
Furthermore, DFT calculations can establish SAR by correlating electronic properties with reactivity. For a series of benzothiazole derivatives, the HOMO-LUMO energy gap (ΔE) was calculated. mdpi.com It was found that derivatives with strongly electron-withdrawing groups (like CF₃) had a smaller energy gap, which computationally predicts higher chemical reactivity. mdpi.com This information is vital for understanding not only the potential for biological activity but also the metabolic stability of the compounds. The unique inhibitory profile of derivatives like Triflorcas, which targets multiple pathways, underscores the complex SAR that can be deciphered and exploited through a combination of computational and experimental approaches. nih.govplos.org
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal space, it provides a detailed picture of how molecules pack together, driven by forces such as hydrogen bonds, van der Waals forces, and π-π stacking.
In the crystal structure of the related compound 7-nitro-2-phenylimidazo[2,1-b] nih.govnih.govbenzothiazole, molecules are linked by π–π stacking interactions, with an interplanar distance of 3.370 Å, and are further connected by S···O interactions. nih.gov For other related benzothiazole structures, Hirshfeld analysis shows that H···H interactions, representing van der Waals forces, are the most significant contributor to crystal packing, often accounting for nearly half of all contacts. nih.gov Other important interactions include H···O/O···H (hydrogen bonding), H···C/C···H (C-H···π interactions), and contacts involving the sulfur atom (H···S/S···H). nih.gov
The table below presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative benzothiazole derivative, illustrating the hierarchy of forces governing its crystal structure. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
| C···C | 4.2 |
| O···C/C···O | 3.8 |
| N···H/H···N | 3.4 |
| Other | 9.1 |
Photophysical Properties and Their Theoretical Underpinnings
Absorption Spectroscopy and Electronic Transitions
The absorption of light by these molecules involves the promotion of an electron from a lower energy molecular orbital to a higher energy one. The nature of these electronic transitions is a key determinant of the compound's color and its potential applications in materials science and sensor technology.
The maximum absorption wavelength (λmax) is a critical parameter that defines the color of a compound and the energy required for its electronic excitation. For derivatives of 2-phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole (B30560), the position of λmax is highly sensitive to the electronic nature of the substituents attached to the core structure.
For instance, studies on benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can lead to a significant shift in the absorption spectrum. In a series of 2-(4-bromophenyl)benzothiazole (B34361) derivatives, the UV-Vis absorption spectra in methanol (B129727) typically show two main absorption peaks at approximately 210 nm and in the range of 330-340 nm. nih.gov These absorptions are attributed to π → π* or n → π* electronic transitions within the conjugated system. nih.gov
The following table summarizes the absorption maxima for selected benzothiazole derivatives, illustrating the effect of substitution on the electronic absorption.
| Compound Name | Solvent | Absorption Maxima (λmax) (nm) |
| 2-(4-bromophenyl)benzothiazole derivative 2e | Methanol | ~210, 330-340 |
| 2-(4-bromophenyl)benzothiazole derivative 2k | Methanol | ~210, 330-340 |
This table is generated based on data for related benzothiazole derivatives due to the lack of specific data for 2-Phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole.
Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that possess both electron-donating (donor) and electron-accepting (acceptor) moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. This process is often associated with significant changes in the molecule's dipole moment and can have a profound effect on its fluorescence properties.
In derivatives of 2-phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole, the fused heterocyclic system can act as a tunable platform for studying ICT. The introduction of substituents with varying electron-donating or -withdrawing strengths can modulate the efficiency of the ICT process. While direct studies on the parent compound are scarce, research on related benzothiazole systems highlights the importance of ICT in determining their photophysical behavior.
Emission Spectroscopy and Photoluminescence Studies
Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light in a process known as fluorescence or phosphorescence. The study of these emission processes provides valuable information about the excited state properties of the molecule.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for applications that rely on strong light emission, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
For derivatives of 2-phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole, the quantum yield can be significantly influenced by the molecular structure, the solvent polarity, and the physical state (solution or solid). For example, some benzothiazole-based dyes exhibit aggregation-induced emission (AIE), where the fluorescence is weak in solution but becomes strong in the aggregated or solid state. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it allows for the effective separation of the excitation and emission signals, reducing background interference.
The magnitude of the Stokes shift in 2-phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives is closely related to the geometric and electronic structural changes that occur between the ground and excited states. A significant change in geometry upon excitation, often associated with ICT, can lead to a large Stokes shift. Theoretical studies, such as those employing density functional theory (DFT), can provide insights into the relationship between the electronic structure and the observed Stokes shift.
Time-Resolved Photophysical Studies
Time-resolved spectroscopy techniques, such as transient absorption and time-correlated single-photon counting (TCSPC), are powerful tools for investigating the dynamics of excited states. These methods can provide information on the lifetimes of excited states, the rates of various decay processes (both radiative and non-radiative), and the kinetics of processes such as ICT and intersystem crossing.
Correlation of Photophysical Properties with Molecular Structure and Substitution Patterns
The photophysical characteristics of 2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole are intrinsically linked to its molecular architecture. The fused heterocyclic system and the attached phenyl group form a conjugated π-electron system that governs its absorption and emission properties. Alterations to this structure, particularly through the introduction of various substituent groups at different positions, provide a powerful tool for tuning these properties. The nature and position of these substituents can significantly influence the electronic distribution within the molecule, thereby affecting the energy of the frontier molecular orbitals (HOMO and LUMO) and the efficiency of the radiative and non-radiative decay pathways of the excited state.
Detailed Research Findings
Research has demonstrated that the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the 2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole scaffold can lead to predictable and controllable changes in its photophysical behavior. These modifications can induce shifts in the absorption and emission maxima, as well as modulate the fluorescence quantum yield.
For instance, the presence of a nitro group (an EWG) at the 7-position of the imidazo[2,1-b] niscpr.res.innih.govbenzothiazole core, as in 7-nitro-2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole , influences the electronic properties of the molecule. rsc.orgnih.gov X-ray diffraction studies of this compound have revealed that the imidazo[2,1-b] niscpr.res.innih.govbenzothiazole unit is essentially planar, while the phenyl ring and the nitro group are twisted from this plane. rsc.orgnih.gov This planarity is crucial for maintaining the π-conjugation necessary for its photophysical properties.
Similarly, the introduction of substituents at other positions has been explored. In the case of 3-bromo-7-methoxy-2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole , the presence of a bromine atom (an EWG) and a methoxy (B1213986) group (an EDG) at the 3 and 7-positions, respectively, demonstrates the nuanced effects of multiple substitutions. nih.gov The methoxy group, being an EDG, can increase the electron density of the π-system, which often leads to a red-shift in the absorption and emission spectra. Conversely, the bromo group, an EWG, can have the opposite effect or introduce heavy-atom effects that may influence intersystem crossing rates. The interplay between these groups ultimately determines the final photophysical outcome. nih.gov
Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the structure-property relationships in these molecules. researchgate.netnih.govnih.govresearchgate.net These computational methods allow for the calculation of the HOMO and LUMO energy levels, the energy gap between them, and the simulation of absorption and emission spectra. researchgate.netnih.govnih.gov Such studies have shown that the introduction of EDGs generally raises the HOMO energy level, while EWGs lower the LUMO energy level. researchgate.netrsc.org Both of these effects can lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission wavelengths. The specific position of the substituent is also critical, as it determines the extent of its electronic coupling with the core π-system. rsc.org
The fluorescence intensity is another key property that is highly sensitive to substitution. The presence of certain substituents can enhance the fluorescence quantum yield by increasing the rate of radiative decay or by suppressing non-radiative decay pathways. For example, groups that promote intramolecular charge transfer (ICT) in the excited state can lead to large Stokes shifts and strong solvatochromism, where the emission color changes with the polarity of the solvent. rsc.orgresearchgate.net
The following data tables summarize the photophysical properties of some representative substituted 2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole derivatives and related benzothiazole compounds, illustrating the impact of different substitution patterns.
Table 1: Photophysical Data for Selected Substituted 2-Phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole Derivatives
| Compound Name | Substituent(s) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| 7-nitro-2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole | 7-NO₂ | Not Reported | Not Reported | Not Reported | rsc.orgnih.gov |
| 3-bromo-7-methoxy-2-phenylimidazo[2,1-b] niscpr.res.innih.govbenzothiazole | 3-Br, 7-OCH₃ | Not Reported | Not Reported | Not Reported | nih.gov |
Note: Specific photophysical data for these compounds were not available in the cited literature, which focused primarily on their synthesis and structural characterization.
Table 2: Illustrative Photophysical Data of Substituted Benzothiazole Derivatives Demonstrating Substituent Effects
| Compound | Substituent(s) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Noteworthy Observations | Reference |
| 2-(4-bromophenyl)benzothiazole derivatives | Varied phenylboronic acids | 330 | 380-450 | Fluorescence intensity varies with the nature of the substituent on the phenylboronic acid. niscpr.res.inresearchgate.net | niscpr.res.inresearchgate.net |
| 4'-diethylamino derivative of 2-phenyl-benzothiazole | 4'-N(C₂H₅)₂ | Not Reported | Fluorescence observed | The amino group introduces new deactivation pathways for the excited state. nih.gov | nih.gov |
Applications in Materials Science and Advanced Technologies
Utilization as Components in Light-Emitting Materials
While direct applications of 2-phenylimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole (B30560) in light-emitting electrochemical cells (LEECs) are not extensively documented, the inherent fluorescent properties of its core structure make it and its derivatives promising candidates for light-emitting materials. The benzothiazole moiety is a well-known fluorophore, and its derivatives are frequently investigated for roles in organic light-emitting diodes (OLEDs) and other luminescent applications.
Research into related benzothiazole derivatives demonstrates their potential. For instance, certain analogues have been shown to exhibit bright emission in aggregated states, a crucial property for solid-state lighting devices. rsc.org By modifying the core structure, researchers have been able to produce materials that emit different colors of light, from blue-violet to green and orange. rsc.org A study on a series of synthesized benzothiazole compounds showed that all samples produced fluorescence, with emission wavelengths typically falling between 380 and 450 nm when excited by 330 nm light. This intrinsic blue fluorescence is a key reason for the interest in this class of compounds for lighting and display technologies. The combination of these fluorescent building blocks into a single device has been explored as a simple and flexible method for creating white-light emitting devices. rsc.org
The photoluminescent properties of the imidazo[2,1-b]benzothiazole (B1198073) scaffold are influenced by the substituents attached to the ring system. The phenyl group at the 2-position, as well as other potential modifications, can tune the electronic and optical characteristics, potentially enhancing quantum yield or shifting emission wavelengths to achieve desired colors. This tunability is a critical aspect in the design of new materials for OLEDs and other light-emitting technologies.
Table 1: Fluorescence Properties of Related Benzothiazole Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding |
|---|---|---|---|
| Substituted 2-(4-biphenyl)benzothiazoles | 330 | 380 - 450 | All synthesized compounds displayed fluorescence. |
Integration into Functional Polymers and Supramolecular Assemblies
The planar and aromatic nature of the 2-phenylimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole scaffold makes it highly suitable for forming organized, non-covalent structures known as supramolecular assemblies. While its integration into functional polymers is a developing area of research, its role in forming ordered crystalline structures is well-established.
The formation of these assemblies is primarily driven by π–π stacking interactions between the flat faces of adjacent molecules. In the crystal structure of a derivative, 7-nitro-2-phenylimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole, the molecules are linked through these intermolecular π–π stacking forces, arranging themselves into columns. researchgate.net The distance between the planes of neighboring imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole units within these columns is approximately 3.370 Å. researchgate.net This ordered stacking is crucial for charge transport in organic electronic materials, as it facilitates the movement of electrons between molecules.
These columns are further interconnected by other weak intermolecular interactions, creating a stable three-dimensional framework. researchgate.net The ability to self-assemble into such well-defined architectures is a key feature for applications in organic electronics, where molecular organization directly impacts device performance. By modifying the peripheral substituents on the 2-phenylimidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole core, it is possible to control the packing arrangement and thereby tune the material's electronic properties for specific technological uses.
Exploration in Sensor Development
The imidazo[2,1-b] researchgate.netresearchgate.netbenzothiazole framework has emerged as a versatile platform for the design of chemosensors and biosensors, owing to its inherent fluorescence and the presence of nitrogen and sulfur atoms that can act as binding sites for various analytes. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the presence of a target analyte causes a significant change in the fluorescence intensity or color.
Derivatives of this scaffold have been successfully employed as selective fluorescent chemosensors for detecting metal ions. For example, a sensor based on the benzo[d]imidazo[2,1-b]thiazole core, BIT-3, was developed for the selective detection of zinc ions (Zn²⁺). researchgate.net The fluorescence of this sensor was significantly enhanced in the presence of Zn²⁺ due to the formation of a complex, providing a clear "turn-on" signal. researchgate.net This sensor demonstrated high sensitivity, with a detection limit as low as 7.5 x 10⁻⁷ mol L⁻¹, and was not significantly affected by other common metal ions. researchgate.net
Furthermore, related structures like imidazole-fused benzothiadiazoles have been engineered to act as fluorescent probes for pH. nih.gov These probes can monitor pH variations within living cells, which is crucial for understanding biological processes and diagnosing diseases. nih.gov Other multifunctional sensors based on a similar core have demonstrated the ability to detect a range of targets, including mercury(II) cations, acetate (B1210297) anions, and nitroaromatic compounds, which are components of many explosives. researchgate.net The development of such multi-analyte sensors is a significant goal in environmental monitoring and security. The benzothiazole unit itself is a key component in fluorescent probes for various other analytes, including hydrazine and different metal ions like copper and iron. rsc.orgnih.gov
Table 2: Sensor Applications of Imidazo[2,1-b]benzothiazole and Related Scaffolds
| Sensor Scaffold | Target Analyte(s) | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole (BIT-3) | Zn²⁺ | Fluorescence enhancement ("turn-on") researchgate.net | 0.75 µM researchgate.net |
| Imidazole-fused benzothiadiazole | pH (lysosomal) | Fluorescence response to pH change nih.gov | Not specified |
| Imidazo-benzothiadiazole derivative | Hg²⁺, Acetate, Nitroaromatics | Spectral shifts and fluorescence quenching researchgate.net | 0.13 mg/mL (for Hg²⁺) researchgate.net |
Emerging Research Avenues and Future Directions
Development of Novel Synthetic Methodologies
The synthesis of the imidazo[2,1-b]benzothiazole (B1198073) scaffold has traditionally been achieved through the condensation of 2-aminobenzothiazole (B30445) with α-haloketones. For instance, 7-nitro-2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole (B30560) is prepared by reacting 2-amino-6-nitro-1,3-benzothiazole with 2-bromo-1-phenylethanone in ethanol (B145695) under reflux. nih.gov However, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Emerging trends in the synthesis of benzothiazole derivatives, which can be extrapolated to the synthesis of 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole, include the adoption of "green chemistry" principles. mdpi.comresearchgate.net These methodologies aim to minimize the use and generation of hazardous substances. Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times and improved product yields. researchgate.netresearchgate.net A catalyst-free, microwave-assisted procedure has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in green media, showcasing a more sustainable approach. researchgate.net
Catalyst-Free Reactions in Water: The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. rsc.orgresearchgate.net Catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been successfully achieved under microwave irradiation in water, offering a green and efficient synthetic route. researchgate.net
Novel Catalytic Systems: Researchers are exploring the use of novel catalysts to improve the efficiency and selectivity of the synthesis. For example, palladium-catalyzed cross-coupling reactions are being employed to introduce aryl groups into the imidazo[1,2-a]pyridine (B132010) core, a technique that could be adapted for the synthesis of 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole derivatives. rsc.org
| Methodology | Key Features | Advantages | References |
|---|---|---|---|
| Conventional Synthesis | Condensation of 2-aminobenzothiazole and α-haloketones in organic solvents. | Well-established and reliable. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, and often catalyst-free. | researchgate.netresearchgate.net |
| Synthesis in Water | Utilizes water as a green solvent. | Environmentally benign, non-toxic, and non-flammable. | researchgate.netrsc.orgresearchgate.net |
| Novel Catalysis | Employment of advanced catalysts like palladium complexes. | High efficiency, selectivity, and functional group tolerance. | rsc.org |
Advanced Computational Design of New Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. mdpi.com For 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole and its analogues, computational methods are being employed to predict their biological activity, understand their mechanism of action, and guide the synthesis of more potent and selective compounds. plos.orgnih.gov
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.comnih.gov For instance, molecular docking studies have been used to investigate the binding of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles to the colchicine (B1669291) binding site of tubulin, providing insights into their anticancer activity. nih.gov
Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules. mdpi.com These calculations can help in understanding the reactivity, stability, and spectroscopic properties of new analogues.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. mdpi.com
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| Molecular Docking | Predicting binding modes of analogues to biological targets. | Identified favorable binding of anticancer derivatives to tubulin. | nih.gov |
| DFT Studies | Investigating electronic structure and properties. | Provides insights into molecular stability and reactivity. | mdpi.com |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Helps in selecting candidates with good potential for further development. | mdpi.com |
Exploration of Unique Photophysical Phenomena
The photophysical properties of heterocyclic compounds are of great interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.netnih.gov Derivatives of the broader benzothiazole family are known to exhibit interesting luminescent properties, and research is ongoing to explore similar phenomena in 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole. researchgate.net
A key area of investigation is Excited-State Intramolecular Proton Transfer (ESIPT) . ESIPT is a process where a proton is transferred within a molecule in its excited state, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths). rsc.org This property is highly desirable for creating fluorescent materials with specific emission colors. For example, derivatives of 2-(2'-hydroxyphenyl)benzothiazole are well-studied ESIPT molecules. researchgate.net
The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines has shown that the ESIPT luminescence can be tuned from blue-green to red by introducing different aryl groups. rsc.org Similar strategies could be applied to the 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole scaffold to develop a new class of solid-state luminescent dyes with a wide range of emission colors. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a critical parameter in these studies. nih.gov
Integration with Nanotechnology and Advanced Materials
The unique properties of 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole and its derivatives make them attractive candidates for integration into nanotechnology and the development of advanced materials. rsc.org
Fluorescent Nanoparticles: Benzothiazole derivatives have been used to create fluorescent nanoparticles that can be used as markers in biological imaging. mdpi.com The strong fluorescence of these compounds makes them ideal for this application.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of these compounds suggest their potential use as emitters in OLEDs. nih.gov By tuning the chemical structure, it may be possible to achieve emission across the visible spectrum, a key requirement for display and lighting applications.
Sensors: The sensitivity of the photophysical properties of these molecules to their local environment could be exploited to develop chemical sensors. For example, changes in fluorescence upon binding to a specific analyte could form the basis of a detection system. researchgate.net
The direct covalent functionalization of magnetic nanoparticles with benzothiazole ligands has been explored for applications in cell imaging, indicating a pathway for the development of multifunctional nanomaterials based on the 2-phenylimidazo[2,1-b] rsc.orgnih.govbenzothiazole core. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves halogenation, cyclization, or Friedel-Crafts acylation. For example, bromination of the parent compound at room temperature using bromine in dimethylformamide yields halogenated derivatives (e.g., 3-bromo-7-methoxy variants) with high purity . Solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) enable efficient Friedel-Crafts acylation, achieving yields of 90–96% . One-pot multicomponent reactions using benzothiazoleacetonitrile and aromatic aldehydes under microwave-assisted or ultrasound-mediated conditions further reduce reaction times and improve selectivity . Optimization should focus on temperature control (e.g., reflux vs. room temperature) and catalyst selection to minimize byproducts.
Q. How are structural and crystallographic properties of this compound derivatives characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 3.8346 Å, b = 9.4848 Å, c = 37.236 Å) have been reported, alongside hydrogen bonding (C–H⋯O) and π-π stacking interactions . Refinement using SHELXTL software (R factor = 0.032) ensures high precision in bond length and angle calculations . Complementary techniques like IR and 1H/13C NMR confirm functional groups (e.g., -C=N at 1683 cm⁻¹ in IR, aromatic proton signals at δ 7.01–8.34 ppm in 1H NMR) .
Q. What in vitro assays are used to evaluate the bioactivity of these compounds?
- MTT Assay : Used to determine IC50 values (e.g., 2.8–8 mM for anti-proliferative activity). Cells are treated with compounds for 24 hours, followed by MTT addition and spectrophotometric analysis at 570 nm .
- Radiosensitization Assays : Cells are exposed to γ-radiation (e.g., 2 Gy) post-treatment, and survival rates are compared to controls using clonogenic or comet assays to assess DNA damage .
Advanced Research Questions
Q. How do this compound derivatives act as radiosensitizers in cancer therapy?
These derivatives enhance radiation-induced cytotoxicity by:
- Free Radical Generation : Promoting reactive oxygen species (ROS) that damage cellular macromolecules .
- DNA Repair Inhibition : Targeting pathways like base excision repair (BER) or homologous recombination (HR) .
- Hypoxia Targeting : Inhibiting tumor-associated carbonic anhydrase isoforms (CA IX/XII), which regulate extracellular pH in hypoxic tumors .
Q. What is the mechanistic basis for their multi-target effects in oncogenic signaling?
The derivative Triflorcas exhibits dual activity by:
- Met Kinase Inhibition : Blocking phosphorylation of the hepatocyte growth factor receptor (HGFR/Met), critical for tumor invasion .
- PDGFRβ and PI3K-Akt Pathway Modulation : Disrupting survival signals in cancers with "RTK swapping" resistance mechanisms .
- Cell Cycle Arrest : Downregulating retinoblastoma (Rb) protein and nucleophosmin/B23, leading to mitotic failure .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Substitution at Position 7 : Bromo or methoxy groups enhance CA IX/XII inhibition and hypoxia selectivity .
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., nitro) improve ROS generation and DNA binding .
- Hybrid Scaffolds : Fusion with pyrimidine or pyrano rings broadens target specificity (e.g., spiro[indole-3,4′-pyrano] derivatives) .
Q. Are there non-oncological applications for these compounds, such as in neurodegenerative diseases?
Yes, 2-phenylimidazo derivatives act as chemical chaperones in endoplasmic reticulum (ER) stress models. They reduce protein misfolding in Alzheimer’s and Parkinson’s diseases by stabilizing HSP70 and GRP78 pathways .
Q. What strategies address contradictions in cytotoxicity data across cell lines?
- Oncogenic Profiling : Use NCI-60 cell line screens to correlate activity with molecular signatures (e.g., Met mutation status) .
- Combination Therapy : Pair with PI3K/mTOR inhibitors to overcome resistance in PTEN-deficient cancers .
- Dose Optimization : Employ pharmacokinetic modeling to balance target engagement and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
